molecular formula C5H6BF4N B8347671 Pyridinium tetrafluoroborate CAS No. 505-07-7

Pyridinium tetrafluoroborate

Cat. No. B8347671
Key on ui cas rn: 505-07-7
M. Wt: 166.91 g/mol
InChI Key: XQWGWUVFHYKJNZ-UHFFFAOYSA-O
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Patent
US08754111B2

Procedure details

Tetrafluoroboric acid (250 ml, 2.00 mol) was added to cool (0° C.) pyridine (157.7 ml, 1.95 mol) within 25 min obtaining a colorless precipitate. After the acid was completely added the mixture was further stirred for 30 min at the same temperature. Then the reaction mixture was filtered. The residue was washed twice with cold ethanol and dried 12 h at high vacuum to yield 201.9 g (60%) pyridinium tetrafluoroborate as colorless crystals.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
157.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][B-:2]([F:5])([F:4])[F:3].[H+].[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[F:1][B-:2]([F:5])([F:4])[F:3].[NH+:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Two
Name
Quantity
157.7 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was further stirred for 30 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtaining a colorless precipitate
ADDITION
Type
ADDITION
Details
After the acid was completely added the mixture
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
WASH
Type
WASH
Details
The residue was washed twice with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried 12 h at high vacuum
Duration
12 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
F[B-](F)(F)F.[NH+]1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 201.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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